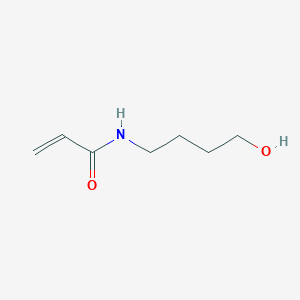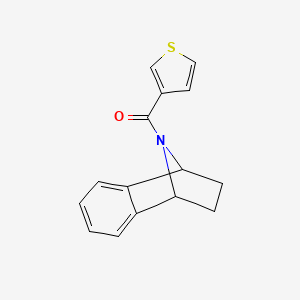![molecular formula C16H18N2O6 B2846277 4-[5-(2-methoxyethoxycarbonyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl]benzoic Acid CAS No. 500149-16-6](/img/structure/B2846277.png)
4-[5-(2-methoxyethoxycarbonyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzoic acid derivative with a complex structure. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzoic acid moiety, which is a carboxylic acid consisting of a benzene ring . The compound also has methoxy and ethoxycarbonyl functional groups.
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a heterocyclic ring. The benzoic acid moiety provides a planar, aromatic region, while the pyrimidine ring introduces additional complexity .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(5-((2-methoxyethoxy)carbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)benzoic acid (also known as CCG-20633):
Pharmaceutical Development
Anti-inflammatory Agents: CCG-20633 has shown potential as a lead compound in the development of anti-inflammatory drugs. Its unique structure allows it to inhibit specific pathways involved in inflammation, making it a promising candidate for treating conditions like arthritis and other inflammatory diseases .
Anticancer Research: The compound’s ability to interfere with cellular processes has been explored in cancer research. It has demonstrated efficacy in inhibiting the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Biochemical Research
Enzyme Inhibition Studies: CCG-20633 is used in studies focusing on enzyme inhibition. Its structure allows it to bind to specific enzymes, providing insights into enzyme function and aiding in the design of enzyme inhibitors for therapeutic use .
Protein Interaction Analysis: The compound is also utilized in research examining protein-protein interactions. By binding to target proteins, it helps elucidate the mechanisms of these interactions, which is crucial for understanding various biological processes .
Material Science
Polymer Synthesis: In material science, CCG-20633 is used as a monomer in the synthesis of specialized polymers. These polymers have unique properties that can be tailored for specific applications, such as drug delivery systems and biodegradable materials .
Nanotechnology: The compound’s structure makes it suitable for use in nanotechnology. It can be incorporated into nanoparticles designed for targeted drug delivery, enhancing the efficacy and reducing the side effects of therapeutic agents .
Agricultural Chemistry
Pesticide Development: CCG-20633 has been investigated for its potential use in developing new pesticides. Its ability to disrupt specific biological pathways in pests makes it a candidate for creating more effective and environmentally friendly pesticides .
Plant Growth Regulators: The compound is also studied for its effects on plant growth. It can act as a growth regulator, influencing various physiological processes in plants and potentially improving crop yields .
Chemical Biology
Chemical Probes: In chemical biology, CCG-20633 is used as a chemical probe to study biological systems. Its ability to interact with specific biomolecules helps researchers understand complex biological processes and identify new therapeutic targets.
Bioconjugation: The compound is also utilized in bioconjugation techniques, where it is linked to other molecules to study their interactions and functions. This application is crucial for developing targeted therapies and diagnostic tools.
Source 1 Source 2 Source 3 Source 4 : Source 5 : Source 6 : Source 7 : Source 8
Propriétés
IUPAC Name |
4-[5-(2-methoxyethoxycarbonyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-9-12(15(21)24-8-7-23-2)13(18-16(22)17-9)10-3-5-11(6-4-10)14(19)20/h3-6,13H,7-8H2,1-2H3,(H,19,20)(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPCEVXJWMOFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C(=O)O)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2-methoxyethoxycarbonyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl]benzoic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2846200.png)
![benzo[d][1,3]dioxol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2846202.png)
![3-Benzoyl-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2846204.png)
![1-(3-fluorophenyl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2846205.png)


![Methyl 2-[6-methyl-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2846213.png)
![N-(3-chlorophenyl)-2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2846215.png)

![3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2846217.png)